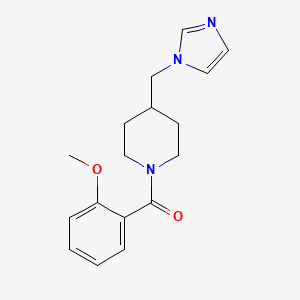![molecular formula C17H16N4O3S B3017674 Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034283-76-4](/img/structure/B3017674.png)
Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity of Benzothiazole Derivatives
Benzothiazole derivatives have been explored for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized a range of 2-amino substituted benzothiazoles and evaluated their antimicrobial activity. The synthesized compounds exhibited variable and modest activity against investigated strains of bacteria and fungi. This suggests that modifications to the benzothiazole moiety, such as those in the compound of interest, could potentially yield compounds with antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Synthesis of Heterocyclic Compounds with Antimicrobial Activity
Landage, Thube, and Karale (2019) reported on the synthesis of new thiazole, pyrazole, and benzoxazole derivatives, characterized by their antibacterial activities. These heterocyclic compounds, due to their structural diversity and biological activity, highlight the potential of incorporating thiazole and pyrazole units into new compounds for biomedical research, which could extend to the compound (Landage, Thube, & Karale, 2019).
Drug-likeness and Microbial Investigation of Dihydropyrrolone Conjugates
Pandya et al. (2019) synthesized a library of compounds incorporating benzotriazole, oxadiazol, and dihydropyrrolone moieties, which were then evaluated for their antimicrobial activities and drug-likeness properties. This study shows the importance of incorporating diverse heterocyclic systems for the development of new drugs with potential antimicrobial properties. It suggests that the complex structure of Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone could be explored for similar applications (Pandya et al., 2019).
Encapsulation in Zeolite for Oxidation Reactions
Ghorbanloo and Alamooti (2017) demonstrated the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y as a catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of thiazole derivatives in catalysis and suggests that similar compounds could be developed for specific catalytic applications, offering a possible research direction for the compound of interest (Ghorbanloo & Alamooti, 2017).
Zukünftige Richtungen
The compound exhibits diverse applications, including drug discovery and material synthesis due to its unique structure and properties. This suggests potential future directions in these areas. Additionally, a study provides new strategies for future research on neurodegenerative diseases complicated by depression .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-15-16(19-6-5-18-15)24-12-4-7-21(9-12)17(22)11-2-3-13-14(8-11)25-10-20-13/h2-3,5-6,8,10,12H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLWTOVMPRNIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)
![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)
![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)



![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)
![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)
